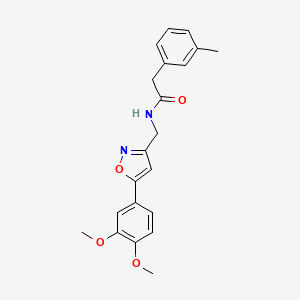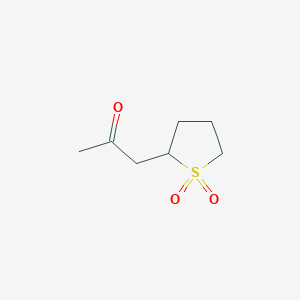
1-(1,1-Dioxothiolan-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxothiolan-2-yl)propan-2-one is a chemical compound that belongs to the class of thiolactones. It is a yellowish liquid with a pungent odor and is commonly used in various industrial and research applications. This compound is known for its unique structure, which includes a dioxothiolan ring attached to a propanone group.
Mechanism of Action
Target of Action
It’s known that this compound is involved in the formation of poly(dithioacetal)s . These polymers have potential applications in various fields, including materials science and biochemistry .
Mode of Action
The compound 1-(1,1-Dioxothiolan-2-yl)propan-2-one is involved in a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols . This process is highly concentration-dependent . At high concentrations, polymers are formed, while at low concentrations, seven-membered dithioacetal is obtained .
Biochemical Pathways
It’s known that the compound participates in the formation of poly(dithioacetal)s through a dynamic polymerization system . This suggests that it may influence pathways related to polymer synthesis and degradation.
Result of Action
The primary result of the action of this compound is the formation of poly(dithioacetal)s . These polymers can be depolymerized into their monomeric units, indicating a potential for recyclability
Action Environment
The action of this compound is highly dependent on the concentration of the reactants . At high concentrations, it contributes to the formation of polymers, while at low concentrations, it leads to the formation of seven-membered dithioacetal . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as reactant concentration.
Preparation Methods
The synthesis of 1-(1,1-Dioxothiolan-2-yl)propan-2-one involves several steps. One common method includes the reaction of ethylene glycol with methyl vinyl ketone in the presence of a strong acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the dioxothiolan ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,1-Dioxothiolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxothiolan ring is opened and replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,1-Dioxothiolan-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-(1,1-Dioxothiolan-2-yl)propan-2-one can be compared with other thiolactones and dioxolanes. Similar compounds include:
1-(1,3-Dioxolan-2-yl)propan-2-one: This compound has a similar structure but with a dioxolan ring instead of a dioxothiolan ring.
2-Acetonyl-1,3-dioxolane: Another related compound with a dioxolane ring and an acetonyl group.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLTKNAKAIBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)
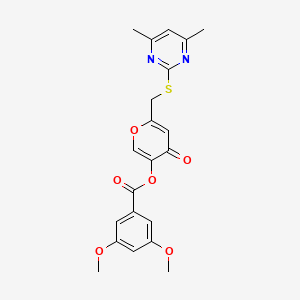
![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
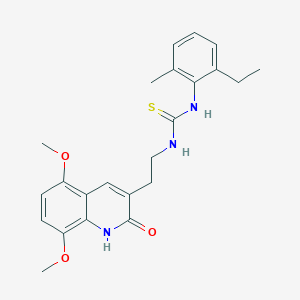
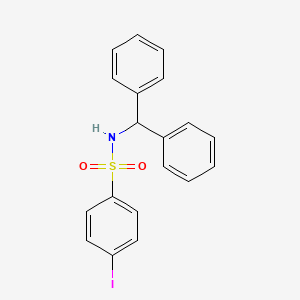
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
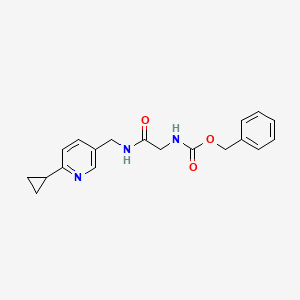
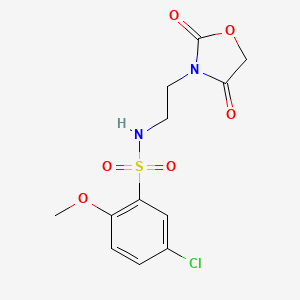
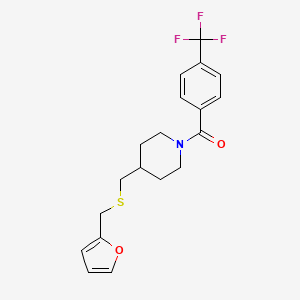
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
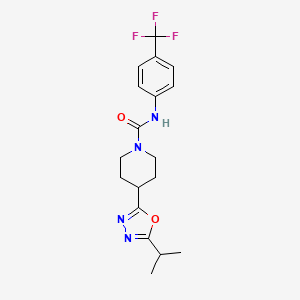
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
